molecular formula C27H34N2O6 B12151103 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12151103
M. Wt: 482.6 g/mol
InChI Key: QQLYBDAUQLTLNC-WJTDDFOZSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidone ring, dimethoxyphenyl, and propoxybenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Propoxybenzoyl Group: This can be done through an esterification reaction using 4-propoxybenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final step involves coupling the intermediate products under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.

    Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyltetrahydro-2-furanyl]-2-methoxyphenol
  • [(3,4-dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine

Uniqueness

5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and exhibit distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-6-16-35-20-11-8-18(9-12-20)25(30)23-24(19-10-13-21(33-4)22(17-19)34-5)29(27(32)26(23)31)15-7-14-28(2)3/h8-13,17,24,30H,6-7,14-16H2,1-5H3/b25-23+

InChI Key

QQLYBDAUQLTLNC-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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